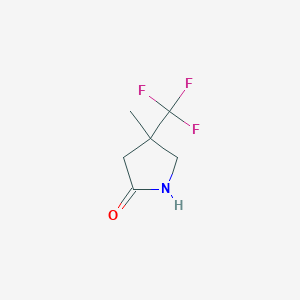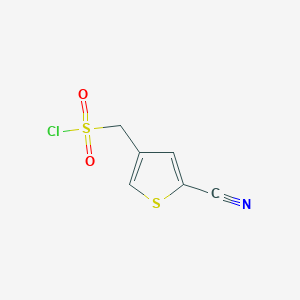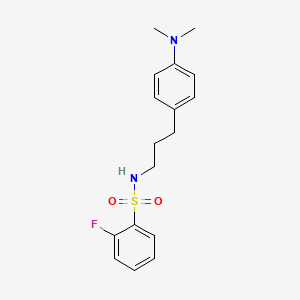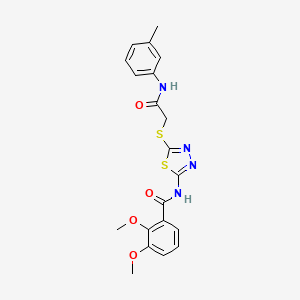![molecular formula C15H17FN2O3 B2569926 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide CAS No. 2034509-24-3](/img/structure/B2569926.png)
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a fluorophenoxy group and an oxazole ring, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with 3-(3-methyl-1,2-oxazol-5-yl)propylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy and oxazole groups may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide stands out due to its unique combination of a fluorophenoxy group and an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-11-9-14(21-18-11)3-2-8-17-15(19)10-20-13-6-4-12(16)5-7-13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJGYZKTCJZZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569845.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2569846.png)


![2-methoxy-4-[5-methyl-6-(phenylcarbamoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl benzoate](/img/structure/B2569849.png)

![3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol](/img/structure/B2569853.png)
![2-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2569854.png)
![N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2569855.png)
![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)

![N-[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2569864.png)
![methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2569865.png)
